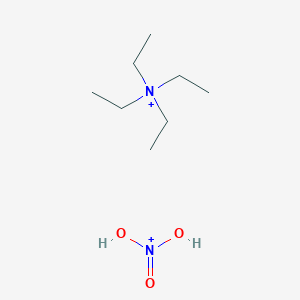

tetraethylazanium nitrate

Description

The exact mass of the compound Tetraethylammonium nitrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152114. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraethylazanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.NO3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJKNAJRGLQKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062075 | |

| Record name | Tetraethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1941-26-0 | |

| Record name | Ethanaminium, N,N,N-triethyl-, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1941-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-triethyl-, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethylammonium nitrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W6G3DV8T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetraethylammonium Nitrate: A Comprehensive Technical Guide for Scientific Applications

This guide provides an in-depth exploration of tetraethylammonium nitrate (TEAN), a quaternary ammonium salt with significant utility across various scientific disciplines. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive understanding of TEAN's properties, the rationale behind its application, and detailed protocols for its use.

Core Molecular and Physical Properties

Tetraethylammonium nitrate, with the chemical formula C₈H₂₀N₂O₃, is a salt composed of a central nitrogen atom quaternized with four ethyl groups, forming the tetraethylammonium ([TEA]⁺) cation, and a nitrate (NO₃⁻) anion. This structure dictates its physical and chemical behavior, making it a valuable tool in both aqueous and non-aqueous systems.

The [TEA]⁺ cation is sterically hindered, which prevents close association with the nitrate anion, leading to good solubility in polar organic solvents.[1] However, the ethyl groups are not as large as the butyl groups found in tetrabutylammonium (TBA) salts, making TEAN and other TEA salts generally less lipophilic, more readily crystallized, and possessing different solubility profiles.[2]

Table 1: Physicochemical Properties of Tetraethylammonium Nitrate

| Property | Value | Source(s) |

| CAS Number | 1941-26-0 | [1][3][4] |

| Molecular Formula | C₈H₂₀N₂O₃ | [3] |

| Molecular Weight | 192.26 g/mol | [1][3][4] |

| Appearance | Colorless or white crystalline powder | [1] |

| Melting Point | ~280 °C (decomposes) | [1] |

| Solubility | Highly soluble in water (>50% at 20°C) and polar organic solvents like acetonitrile. | [1][5] |

| Purity (Typical) | ≥97-98% | [1][3] |

Synthesis and Purification

The synthesis of tetraethylammonium nitrate typically follows a salt metathesis (ion exchange) reaction, a common and straightforward method for preparing quaternary ammonium salts.[6] The underlying principle is the reaction of two soluble salts to produce the desired, often less soluble, product which can then be isolated.

Causality in Synthesis: The Rationale for Salt Metathesis

The choice of reactants is governed by solubility rules and the desire to drive the reaction to completion. A common approach involves reacting an aqueous solution of a tetraethylammonium halide (e.g., tetraethylammonium bromide, TEABr) with a nitrate salt. Using a silver nitrate (AgNO₃) solution is particularly effective because the resulting silver halide (e.g., AgBr) is highly insoluble in water, precipitating out of solution and leaving the desired TEAN in the aqueous phase.

Caption: Salt metathesis workflow for TEAN synthesis.

Experimental Protocol: Laboratory Synthesis of TEAN

This protocol is based on the established salt metathesis method for quaternary ammonium salts.

-

Dissolution: Dissolve equimolar amounts of tetraethylammonium bromide (TEABr) and silver nitrate (AgNO₃) in separate flasks using a minimal amount of deionized water.

-

Reaction: Slowly add the AgNO₃ solution to the stirring TEABr solution at room temperature. A dense, white precipitate of silver bromide (AgBr) will form immediately.

-

Stirring: Allow the mixture to stir for 1-2 hours in the dark (to prevent photoreduction of silver salts) to ensure the reaction goes to completion.

-

Isolation of Product Solution: Separate the AgBr precipitate from the solution via gravity or vacuum filtration. The resulting clear filtrate is an aqueous solution of tetraethylammonium nitrate.

-

Solvent Removal: Remove the water from the filtrate using a rotary evaporator to yield the crude crystalline TEAN.

Purification via Recrystallization

Recrystallization is employed to remove any unreacted starting materials or side products. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures.[7][8]

-

Solvent Selection: For TEAN, a mixture of a good solvent (like ethanol or isopropanol) and an anti-solvent (like diethyl ether or ethyl acetate) is often effective.

-

Dissolution: Dissolve the crude TEAN in a minimal amount of the hot primary solvent (e.g., ethanol).

-

Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Slowly add the anti-solvent to the hot solution until it becomes slightly cloudy (the saturation point). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent to remove any adhering mother liquor.[9]

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Thermal Stability and Decomposition Mechanism

By analogy, the primary decomposition pathway for TEAN is the dissociation of the salt into the volatile tertiary amine (triethylamine) and the corresponding alkyl ester of nitric acid (ethyl nitrate).

Reaction: [(C₂H₅)₄N]⁺[NO₃]⁻ (s) → (C₂H₅)₃N (g) + C₂H₅ONO₂ (g)

This mechanism is distinct from ammonium nitrate, which decomposes to nitrous oxide and water.[11] The presence of the alkyl groups facilitates a different, lower-energy pathway involving the transfer of an ethyl group. Under high vacuum conditions, such as in a mass spectrometer, this endothermic dissociation process is favored over exothermic decomposition.[10]

Caption: Proposed thermal decomposition pathway of TEAN.

Key Applications in Research and Development

TEAN's unique combination of properties makes it a versatile reagent in several key areas of chemical research.

Electrochemistry: A Supporting Electrolyte

In electrochemical techniques like cyclic voltammetry, a supporting electrolyte is essential to decrease solution resistance and ensure that the analyte, not the bulk solution, limits the current.[12] Quaternary ammonium salts are favored in non-aqueous electrochemistry due to their wide electrochemical windows and good solubility in organic solvents.[13]

Why Choose TEAN?

-

Wide Electrochemical Window: TEAN is electrochemically inert over a broad potential range, allowing for the study of analytes with high oxidation or reduction potentials without interference from the electrolyte itself.[13]

-

Solubility: It is highly soluble in common electrochemical solvents like acetonitrile (ACN), ensuring a homogenous and conductive medium.[5]

-

Conductivity: While larger cations like tetrabutylammonium may offer slightly better solubility in less polar solvents, the smaller size of the [TEA]⁺ cation can lead to higher ionic mobility and conductivity in highly polar solvents compared to its larger analogs.[14]

-

Preparation of Electrolyte Solution: In an inert atmosphere (e.g., a glovebox), prepare a 0.1 M solution of TEAN in anhydrous acetonitrile. This concentration is standard for providing sufficient conductivity.[12]

-

Cell Assembly: Assemble a standard three-electrode cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode) and add the electrolyte solution.[3]

-

Deoxygenation: Purge the solution with a high-purity inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which is electroactive and can interfere with measurements. Maintain an inert atmosphere over the solution throughout the experiment.[13]

-

Background Scan: Record a cyclic voltammogram of the TEAN/ACN solution alone to establish the electrochemical window. The potential limits are defined by the sharp increase in current at the anodic and cathodic extremes.

-

Analyte Addition: Add the analyte of interest to the cell (typically to a final concentration of 1-10 mM) and record its cyclic voltammogram within the established potential window.[3]

Organic Synthesis: Nitrating Agent and Phase-Transfer Catalyst

TEAN serves dual roles in organic synthesis, acting as a potent nitrating agent under specific conditions and as a phase-transfer catalyst.

In combination with a strong activating agent like triflic anhydride (Tf₂O), tetraalkylammonium nitrates provide an anhydrous source of the highly electrophilic nitronium ion (NO₂⁺), enabling the nitration of aromatic compounds under non-acidic conditions.[1][15] This method is particularly valuable for substrates that are sensitive to the strong protic acids (H₂SO₄/HNO₃) used in traditional "mixed acid" nitrations.[1]

Sources

- 1. ≥98.0% (NT), crystals | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Tetraethylammonium - Wikipedia [en.wikipedia.org]

- 7. Home Page [chem.ualberta.ca]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. ias.ac.in [ias.ac.in]

- 11. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 12. kubiak.ucsd.edu [kubiak.ucsd.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. ≥98.0% (NT), crystals | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Guide to the Synthesis and Characterization of Tetraethylammonium Nitrate

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of tetraethylammonium nitrate (TEAN), a quaternary ammonium salt with significant applications in chemical synthesis and electrochemistry.[1] Designed for researchers, chemists, and drug development professionals, this document outlines a robust, field-proven protocol for the laboratory-scale synthesis of TEAN via acid-base neutralization. Furthermore, it details a multi-faceted characterization workflow, employing spectroscopic and thermal analysis techniques to ensure the unequivocal identification, purity assessment, and thermal stability profiling of the synthesized compound. The causality behind critical experimental steps is explained, grounding the protocol in fundamental chemical principles and ensuring a self-validating and reproducible methodology.

Introduction to Tetraethylammonium Nitrate

Tetraethylammonium nitrate, with the chemical formula (C₂H₅)₄NNO₃, is a white crystalline solid that belongs to the quaternary ammonium salt family.[2][3] It is recognized for its utility as a phase-transfer catalyst, an electrolyte in electrochemical studies, and a reagent in various organic reactions.[1][4] The compound's ionic nature and solubility in polar solvents make it a versatile tool in both academic research and industrial processes.[1][4]

This guide presents a comprehensive approach, beginning with a detailed synthesis protocol and followed by a rigorous characterization strategy. The objective is to provide scientific professionals with a reliable and well-understood framework for producing and validating high-purity tetraethylammonium nitrate.

Table 1: Chemical Identifiers for Tetraethylammonium Nitrate

| Identifier | Value | Source |

| CAS Number | 1941-26-0 | [2][4] |

| Molecular Formula | C₈H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 192.26 g/mol | [2][4] |

| IUPAC Name | tetraethylazanium;nitrate | [4] |

Synthesis via Acid-Base Neutralization

The most direct and reliable method for synthesizing tetraethylammonium nitrate is the neutralization reaction between tetraethylammonium hydroxide ((C₂H₅)₄NOH) and nitric acid (HNO₃).[5][6] This is a classic acid-base reaction that yields the target salt and water as the sole byproduct, simplifying purification.[7][8][9]

Reaction: (C₂H₅)₄NOH(aq) + HNO₃(aq) → (C₂H₅)₄NNO₃(aq) + H₂O(l)

Rationale for Method Selection

The choice of this acid-base pathway is predicated on its efficiency and high yield. The reaction is thermodynamically favorable and proceeds to completion.[8][10] The use of aqueous solutions allows for excellent temperature control of the exothermic process, and the formation of water as the only byproduct facilitates the straightforward isolation of the desired crystalline product.[6]

Experimental Protocol: Foundational & Exploratory

Safety First: Tetraethylammonium nitrate is a strong oxidizer and may intensify fire.[4][11] This entire procedure must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a flame-retardant lab coat, is mandatory.[12][13][14] An eyewash station and safety shower must be readily accessible.[14]

-

Reaction Setup: Place a 250 mL beaker containing a solution of tetraethylammonium hydroxide (e.g., 50 mL of a 20% w/w aqueous solution) on a magnetic stir plate. Introduce a magnetic stir bar and begin stirring. Submerge the beaker in an ice-water bath to pre-cool the solution to approximately 0-5 °C.

-

Expert Insight: The use of an ice bath is critical to dissipate the heat generated during the exothermic neutralization, preventing potential side reactions and ensuring safety.[6]

-

-

Acid Addition: While vigorously stirring the cooled hydroxide solution, add a stoichiometric equivalent of nitric acid (e.g., 70% w/w) dropwise using a dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 25 °C.[6]

-

Expert Insight: A slow, dropwise addition is paramount. A rapid addition could cause a dangerous temperature spike, leading to boiling and aerosolization of the corrosive reactants.

-

-

Crystallization: Once the acid addition is complete, remove the ice bath and allow the solution to stir at room temperature for an additional hour to ensure the reaction has gone to completion.[6] Concentrate the solution using a rotary evaporator under reduced pressure (at a bath temperature < 60 °C) until white crystals begin to precipitate.

-

Isolation and Purification: Cool the resulting slurry in an ice bath for 30 minutes to maximize crystal formation. Collect the white crystals of tetraethylammonium nitrate via vacuum filtration using a Büchner funnel.[6]

-

Wash the collected crystals with a small volume of ice-cold deionized water (typically 2 x 10 mL) to remove any residual starting materials or impurities.[6]

-

Expert Insight: Washing with ice-cold water is a deliberate choice to minimize product loss, as the salt has some solubility in water, which decreases at lower temperatures.

-

-

Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at a temperature of 50-60 °C.[6]

-

Expert Insight: Drying under vacuum at a moderate temperature is essential to remove all residual water without inducing thermal decomposition of the nitrate salt, which begins to decompose at higher temperatures.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of tetraethylammonium nitrate.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the synthesized product's identity, purity, and key physical properties. Each technique provides complementary information, creating a self-validating analytical system.

Structural Elucidation & Purity Assessment

-

Principle: ¹H NMR spectroscopy provides detailed information about the structure of the tetraethylammonium cation by probing the chemical environment of its hydrogen atoms. The integration of the signals confirms the ratio of protons, while the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons.

-

Expected Spectrum: The spectrum is expected to show two distinct signals corresponding to the ethyl groups. The methyl (-CH₃) protons will appear as a triplet, being split by the two adjacent methylene protons. The methylene (-CH₂-) protons will appear as a quartet, being split by the three adjacent methyl protons. The integration ratio of the quartet to the triplet should be 2:3. The absence of other signals is a strong indicator of high purity.

Table 2: Expected ¹H NMR Data for Tetraethylammonium Cation (in D₂O)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -N-CH₂ -CH₃ | ~3.2 | Quartet (q) | 8H |

| -N-CH₂-CH₃ | ~1.2 | Triplet (t) | 12H |

-

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. This technique is highly effective for confirming the presence of both the tetraethylammonium cation and the nitrate anion.

-

Expected Spectrum: The spectrum will be dominated by strong C-H stretching and bending vibrations from the ethyl groups of the cation. Crucially, the presence of the nitrate anion (NO₃⁻) will be confirmed by a very strong, characteristic absorption band corresponding to the N-O antisymmetric stretching vibration.[15][16]

Table 3: Characteristic FT-IR Absorption Bands for TEAN

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2980 - 2850 | C-H Stretching | -CH₃, -CH₂- |

| 1480 - 1450 | C-H Bending | -CH₃, -CH₂- |

| 1380 - 1350 | N-O Antisymmetric Stretch (ν₃) | NO₃⁻ |

-

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the mass-to-charge ratio (m/z) of the ions in the sample. For TEAN, analysis in positive ion mode will isolate and measure the mass of the tetraethylammonium cation.

-

Expected Result: The primary peak in the positive ion mode ESI-mass spectrum should correspond to the molecular weight of the tetraethylammonium cation, [C₈H₂₀N]⁺.[17][18] This provides definitive confirmation of the cationic component of the salt.

Table 4: Expected Mass Spectrometry Data for TEAN

| Ion Mode | Ion | Calculated m/z | Expected m/z |

| Positive | [(C₂H₅)₄N]⁺ | 130.1596 | 130.2 |

Thermal Properties

-

Principle: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the material's stability as a function of temperature.[19] TGA measures changes in mass, while DSC measures the heat flow into or out of a sample, revealing phase transitions like melting and decomposition events.

-

Expected Behavior: Tetraethylammonium nitrate is a thermally stable solid at room temperature.[3] TGA is expected to show a stable baseline with no significant mass loss until the onset of decomposition. DSC will show a sharp endotherm corresponding to its melting point, which is immediately followed by an exothermic decomposition. The literature reports a melting point of approximately 280 °C, accompanied by decomposition.[1]

Characterization Logic Diagram

Caption: Interrelation of analytical techniques for TEAN validation.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of tetraethylammonium nitrate via a controlled acid-base neutralization. The causality-driven protocol, coupled with stringent safety measures, ensures a high-quality product. The subsequent comprehensive characterization workflow, employing NMR, FT-IR, Mass Spectrometry, and Thermal Analysis, provides a self-validating system for confirming the structural integrity, purity, and thermal properties of the synthesized compound. Adherence to this integrated approach will enable researchers to confidently produce and validate tetraethylammonium nitrate for its diverse applications in science and industry.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrabutylammonium Nitrate. Retrieved from [Link]

-

Wikipedia. (2023). Tetraethylammonium. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) TGA analysis, and (b) differential thermal analysis (DTA) analysis... [Image]. Retrieved from [Link]

-

Wikipedia. (2023). Tetraethylammonium hydroxide. Retrieved from [Link]

-

Pradeep Research Group, IIT Madras. (n.d.). New trends in mass spectrometry and imaging. Retrieved from [Link]

-

Semantic Scholar. (1981). The i.r. and Raman spectra of tetraethylammonium hexafluoroantimonate (C2H5)4NSbF6. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Tetramethylammonium Nitrate: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]

-

ChemicalAid. (n.d.). NH4OH + HNO3 = NH4NO3 + H2O - Balanced chemical equation. Retrieved from [Link]

-

ACS Publications. (2007). Infrared Spectroscopy of the Microhydrated Nitrate Ions NO3−(H2O)1−6. Journal of Physical Chemistry A. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetramethylammonium nitrate. PubChem Compound Database. Retrieved from [Link]

-

SlideShare. (2021). Thermal Analysis. Retrieved from [Link]

-

Automated Topology Builder (ATB) and Repository. (n.d.). tetraethylammonium | C8H20N. Retrieved from [Link]

-

ResearchGate. (2018). Thermal characterization of ethylammonium nitrate. Retrieved from [Link]

-

ResearchGate. (2015). Structural, spectroscopic and EPR studies of tetraethylammonium tetramethylammonium tetrabomocuprate (II) complex. Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (1967). THE NMR SPECTRA OF NITRATE ESTERS. Retrieved from [Link]

-

Filo. (2023). Mixing nitric acid (HNO3) and aqueous ammonium hydroxide produces water and aqueous ammonium nitrate. Retrieved from [Link]

-

YouTube. (2020). How to Write the Net Ionic Equation for HNO3 + NH4OH = NH4NO3 + H2O. Retrieved from [Link]

-

Brainly.in. (2022). Ammonium hydroxide and nitric acid react and produce ammonium nitrate and water. Write balanced chemical equation. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ammonium nitrate. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2019). IR spectra of ammonium nitrate targets. [Image]. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. innospk.com [innospk.com]

- 4. Tetraethylammonium nitrate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Tetraethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. webqc.org [webqc.org]

- 8. Mixing nitric acid (HNO _{3} and aqueous ammonium hydroxide produces wa.. [askfilo.com]

- 9. brainly.in [brainly.in]

- 10. youtube.com [youtube.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Tetraethylammonium nitrate(1941-26-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Ammonium nitrate [webbook.nist.gov]

- 17. Tetraethylammonium - Wikipedia [en.wikipedia.org]

- 18. pradeepresearch.org [pradeepresearch.org]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Synthesis, Characterization, and Structural Analysis of Tetraethylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium nitrate, a quaternary ammonium salt, finds applications in various chemical syntheses. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization. In the absence of a definitive single-crystal X-ray structure in the public domain, this document offers a detailed analysis of its expected structural properties through a comparative study of closely related tetraethylammonium salts. Furthermore, it outlines protocols for its characterization using powder X-ray diffraction (PXRD), thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis), and infrared (IR) spectroscopy, providing a complete technical profile for researchers.

Introduction

The tetraethylammonium ([N(C₂H₅)₄]⁺ or TEA⁺) cation is a well-known bulky organic cation that forms salts with a variety of anions. These salts are often utilized in organic synthesis as phase-transfer catalysts and as supporting electrolytes in electrochemistry. Tetraethylammonium nitrate, with the chemical formula (C₂H₅)₄NNO₃, is a crystalline solid.[1][2] A thorough understanding of its solid-state properties, including its crystal structure and thermal stability, is crucial for its effective application and for the development of new synthetic methodologies.

This guide presents a holistic approach to understanding tetraethylammonium nitrate, beginning with its synthesis and moving through to a multi-technique characterization. The causality behind the choice of experimental techniques is explained to provide a deeper understanding of the data obtained.

Synthesis and Crystallization

The synthesis of tetraethylammonium nitrate is typically achieved through a salt metathesis reaction, a common and effective method for preparing quaternary ammonium salts.

Rationale for Synthetic Approach

The choice of a salt metathesis reaction is dictated by the solubility differences between the reactants and the desired product. By reacting a soluble tetraethylammonium salt (e.g., tetraethylammonium bromide) with a soluble nitrate salt (e.g., silver nitrate or an alkali metal nitrate) in a suitable solvent, the desired less soluble product can be precipitated or crystallized. The selection of reactants and solvents is critical to maximize the yield and purity of the final product. For instance, the use of silver nitrate is advantageous as the resulting silver halide is highly insoluble in most common solvents, driving the reaction to completion.

Experimental Protocol: Synthesis of Tetraethylammonium Nitrate

-

Reactant Preparation :

-

Dissolve one molar equivalent of tetraethylammonium bromide in a minimal amount of deionized water or ethanol.

-

In a separate vessel, dissolve one molar equivalent of silver nitrate in deionized water.

-

-

Reaction :

-

Slowly add the silver nitrate solution to the stirring tetraethylammonium bromide solution at room temperature.

-

A white precipitate of silver bromide will form immediately.

-

Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

-

-

Isolation of Product :

-

Remove the silver bromide precipitate by filtration. A fine filter paper or a membrane filter is recommended to ensure complete removal.

-

The filtrate contains the dissolved tetraethylammonium nitrate.

-

-

Crystallization :

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting solid is then recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol, to obtain pure crystalline tetraethylammonium nitrate. Slow evaporation of the solvent at room temperature can yield well-formed crystals.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of tetraethylammonium nitrate.

Structural Analysis

Comparative Crystallographic Data

The tetraethylammonium cation is known for its tendency to be disordered in the solid state. The crystal packing is influenced by the size, shape, and charge distribution of the counter-anion. Below is a comparison of the crystallographic data for tetraethylammonium chloride and tetraethylammonium perchlorate.

| Parameter | Tetraethylammonium Chloride Co-crystal[3][4] | Tetraethylammonium Perchlorate[5] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C 1 c 1 |

| a (Å) | 7.8930(6) | 12.518 |

| b (Å) | 16.8088(13) | 7.417 |

| c (Å) | 20.9962(16) | 13.997 |

| α (°) | 90 | 90 |

| β (°) | 90.478(3) | 115.009 |

| γ (°) | 90 | 90 |

| Volume (ų) | 2786.1(4) | 1177.4 |

Note: The data for tetraethylammonium chloride is for a co-crystal with 3,4,5,6-tetrafluoro-1,2-diiodobenzene.

From this data, it is evident that the nature of the anion significantly influences the crystal packing and unit cell parameters. The nitrate anion (NO₃⁻) is planar with D₃h symmetry.[6] It is expected that in the crystal structure of tetraethylammonium nitrate, the bulky, roughly spherical tetraethylammonium cations and the planar, triangular nitrate anions will pack in a manner that maximizes electrostatic interactions and space-filling efficiency.

Powder X-ray Diffraction (PXRD)

PXRD is an essential technique for confirming the phase purity of the synthesized tetraethylammonium nitrate and for obtaining information about its crystal lattice.

-

Sample Preparation : A small amount of the crystalline sample is finely ground to a uniform powder to ensure random orientation of the crystallites.

-

Data Collection : The powder is mounted on a sample holder, and the diffraction pattern is recorded using a diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range of 5-80°.

-

Data Analysis : The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline phase. The peak positions can be used to determine the d-spacings according to Bragg's Law (nλ = 2d sinθ), and these can be compared to database entries or used for unit cell indexing if a suitable single crystal is not available.[7]

Physicochemical Characterization

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to investigate the thermal stability, phase transitions, and decomposition of tetraethylammonium nitrate.[8][9]

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the composition of the material.[10] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and enthalpies of reaction.[11] For an energetic material like a nitrate salt, these analyses are crucial for assessing its thermal hazards.

-

Sample Preparation : A small, accurately weighed sample (typically 2-5 mg) is placed in an aluminum or ceramic pan.

-

Instrumentation : The analysis is performed using a simultaneous TGA/DSC instrument.

-

Experimental Conditions : The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis : The TGA curve plots mass loss versus temperature, while the DSC curve shows endothermic or exothermic peaks corresponding to thermal events. Tetraethylammonium nitrate is reported to decompose at approximately 280 °C.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For tetraethylammonium nitrate, IR spectroscopy can confirm the presence of the tetraethylammonium cation and the nitrate anion through their characteristic vibrational modes. The spectrum of the tetraethylammonium cation is characterized by C-H stretching and bending vibrations. The nitrate anion has several characteristic vibrations, with the most intense being the asymmetric N-O stretching mode.[6]

-

Sample Preparation : The crystalline sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection : The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis : The positions and relative intensities of the absorption bands are compared with known values for the tetraethylammonium cation and the nitrate anion to confirm the identity of the compound.

Characterization Workflow Diagram

Caption: Workflow for the characterization of tetraethylammonium nitrate.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of tetraethylammonium nitrate. While the definitive crystal structure remains to be determined, a comparative analysis with related compounds provides valuable insight into its expected solid-state arrangement. The detailed protocols for PXRD, thermal analysis, and IR spectroscopy offer researchers the necessary tools to confidently prepare and characterize this important chemical compound. The self-validating nature of this multi-technique approach ensures the scientific integrity of the findings, providing a solid foundation for its use in further research and development.

References

-

Viger-Gravel, J., Leclerc, S., & Gu, Z. (2015). Crystal structure of tetraethylammonium chloride 3,4,5,6-tetrafluoro-1,2-diiodobenzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o397–o398. [Link]

-

Viger-Gravel, J., Leclerc, S., & Gu, Z. (2015). Crystal structure of tetraethylammonium chloride 3,4,5,6-tetrafluoro-1,2-diiodobenzene. ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734932, Tetraethylammonium perchlorate. PubChem. [Link]

-

Mary, Y., & Unnikrishnan, N. V. (2005). Synthesis and characterization of tetraethylammonium tetrachloro- cobaltate crystals. Bulletin of Materials Science, 28(5), 453–457. [Link]

-

Evans, D. J., Hills, A., Hughes, D. L., & Leigh, G. J. (1990). Structures of tetraethylammonium tetrachloroferrate(III) and the mixed halide iron(III) complex, [NEt4][FeBrCl3]. Acta Crystallographica Section C: Crystal Structure Communications, 46(10), 1818–1821. [Link]

-

Wikipedia contributors. (2023, December 28). Tetraethylammonium chloride. Wikipedia. [Link]

-

McCullough, J. D. (1964). The crystal structure of tetramethylammonium perchlorate. Acta Crystallographica, 17(8), 1067–1070. [Link]

-

Ochoa-Gómez, J. R., & Blanco-Gómez, J. J. (2011). A Safe Two-Step Process for Manufacturing Glycidyl Nitrate from Glycidol Involving Solid–Liquid Phase-Transfer Catalysis. Organic Process Research & Development, 15(6), 1394–1397. [Link]

-

Wikipedia contributors. (2023, March 14). Tetramethylammonium perchlorate. Wikipedia. [Link]

-

LookChem. (n.d.). Cas 2567-83-1,TETRAETHYLAMMONIUM PERCHLORATE. [Link]

-

National Energy Technology Laboratory. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

-

Materials Project. (n.d.). NH₄NO₃ (mp-23790). [Link]

-

Defense Technical Information Center. (1991). Decomposition and Stability Studies of TAGN (Triaminoguanidium Nitrate). [Link]

- Google Patents. (n.d.).

-

Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]

-

Mettler Toledo. (n.d.). TGA/DSC 3+. [Link]

-

Universal Lab. (2024, June 26). DSC vs TGA analysis. [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). Access Structures. [Link]

-

Hlel, F., Rheim, A., & Lefebvre, F. (2006). Synthesis, Calorimetric Study, Infrared Spectroscopy and Crystal Structure Investigation of β-[Tetraethylammonium Tetramethylammonium Tetrachlorozincate(II)] [β]-[(C2H5)4N][(CH3)4N]ZnCl4. Zeitschrift für Naturforschung B, 61(8), 1002-1006. [Link]

-

Asmis, K. R., Neumark, D. M., & Gerber, R. B. (2009). Infrared Spectroscopy of the Microhydrated Nitrate Ions NO3−(H2O)1−6. The Journal of Physical Chemistry A, 113(28), 7814–7825. [Link]

-

Ye, H. Y., Zhang, Y., & You, Y. M. (2018). Coupling Dielectric Functionality with Magnetic Properties in Coordination Metal Complexes. Accounts of Chemical Research, 51(5), 1077–1086. [Link]

-

Warr, G. G., & Atkin, R. (2009). Structure of the ethylammonium nitrate surface: an X-ray reflectivity and vibrational sum frequency spectroscopy study. Physical Chemistry Chemical Physics, 11(46), 10887–10893. [Link]

-

Vermisoglou, E. C., Giannousi, K., & Sanakis, Y. (2016). Recycling of typical supercapacitor materials. Journal of Power Sources, 326, 1-8. [Link]

-

Swanson, H. E., & Tatge, E. (1951). Standard X-ray diffraction patterns. Journal of Research of the National Bureau of Standards, 46(4), 318–327. [Link]

-

Monash University. (2021). Engineering: Technical report - Annotated example - Powder X-ray Diffraction Identification of an Unknown Crystalline Compound. [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

Sources

- 1. ≥98.0% (NT), crystals | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Tetraethylammonium nitrate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Tetraethylammonium perchlorate | C8H20ClNO4 | CID 2734932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. monash.edu [monash.edu]

- 8. mt.com [mt.com]

- 9. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 10. kohan.com.tw [kohan.com.tw]

- 11. fpe.umd.edu [fpe.umd.edu]

The Solubility Profile of Tetraethylammonium Nitrate in Organic Solvents: A Technical Guide for Researchers

Foreword for the Modern Researcher

In the landscape of contemporary chemical research and drug development, the precise understanding of a compound's solubility is not merely a data point, but a cornerstone of process development, reaction optimization, and formulation science. Tetraethylammonium nitrate (Et₄NNO₃), a quaternary ammonium salt, finds diverse applications as a phase-transfer catalyst, an electrolyte in electrochemical studies, and a precursor in synthesis. Its efficacy in these roles is inextricably linked to its behavior in various organic media. This guide is designed to provide a comprehensive technical overview of the solubility of tetraethylammonium nitrate, moving beyond simple data recitation to explain the underlying principles and provide actionable experimental protocols.

Understanding the Solubility of Tetraethylammonium Nitrate: Core Principles

Tetraethylammonium nitrate is an ionic compound, and its dissolution in any solvent is governed by the fundamental principle of "like dissolves like." The process hinges on the ability of the solvent molecules to overcome the lattice energy of the Et₄NNO₃ crystal by solvating the tetraethylammonium (Et₄N⁺) cation and the nitrate (NO₃⁻) anion.

Several factors dictate this intricate interplay:

-

Solvent Polarity: As an ionic salt, tetraethylammonium nitrate exhibits a strong preference for polar solvents.[1] Polar solvents possess dipole moments that can interact favorably with the charged ions, stabilizing them in solution.

-

Hydrogen Bonding: The nitrate anion is a hydrogen bond acceptor. Protic solvents capable of hydrogen bonding (e.g., alcohols) can form strong interactions with the NO₃⁻ anion, enhancing solubility. Aprotic polar solvents (e.g., acetonitrile, DMF, DMSO) rely on dipole-ion interactions.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the Et₄N⁺ and NO₃⁻ ions, facilitating their separation and dissolution.

-

Size and Nature of the Cation: The tetraethylammonium cation is relatively large and possesses aliphatic character. This can influence its interactions with the organic solvent molecules.

The dissolution process can be visualized as a multi-step equilibrium, where the solid salt dissociates into its constituent ions, which are then surrounded and stabilized by solvent molecules.

Caption: Experimental Workflow for Gravimetric Solubility Determination.

Causality in Experimental Choices and Self-Validation

-

Why excess solute? The presence of undissolved solid is a visual and chemical confirmation that the solution is saturated. Without it, one cannot be certain that the equilibrium point has been reached.

-

Why constant temperature? Solubility is a temperature-dependent property. Maintaining a constant temperature throughout the experiment is critical for obtaining reproducible and accurate results.

-

Why filtration? Filtration is crucial to separate the saturated solution from any undissolved microcrystals, which would otherwise lead to an overestimation of the solubility.

-

Why dry to a constant mass? This is a self-validating step. Achieving a constant mass ensures that all the solvent has been removed and that the measured mass is solely that of the dissolved tetraethylammonium nitrate.

Concluding Remarks for the Practicing Scientist

The solubility of tetraethylammonium nitrate in organic solvents is a critical parameter that influences its utility in a myriad of applications. While a comprehensive dataset is still emerging, the principles outlined in this guide, coupled with the detailed experimental protocol, provide researchers and drug development professionals with the necessary tools to make informed decisions regarding solvent selection and to accurately determine solubility in their systems of interest. The emphasis on understanding the underlying causality of experimental design ensures that the data generated is not only accurate but also robust and reliable.

References

- Alfassi, Z. B., Huie, R. E., Milman, B. L., & Neta, P. (2003). Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water. Analytical and Bioanalytical Chemistry, 377(1), 159–164.

- Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53.

-

Hach. (n.d.). Quaternary Ammonium Compounds DOC316.53.01128. Retrieved from [Link]

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74743, Tetramethylammonium nitrate. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromatographic and Spectroscopic Methods for the Determination of Solvent Properties of Room Temperature Ionic Liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). What is the best methods for measuring the solubility of ionic solids in organic solvents?. Retrieved from [Link]

-

Solubility of Things. (n.d.). Tetraethylammonium bromide. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraethylammonium. Retrieved from [Link]

Sources

thermal decomposition mechanism of tetraethylammonium nitrate

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Tetraethylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium nitrate ((C₂H₅)₄NNO₃ or TEAN) is a quaternary ammonium salt with applications ranging from a reagent in organic synthesis to its use in the preparation of energetic materials and ionic liquids.[1][2] Understanding the thermal stability and decomposition mechanism of TEAN is paramount for ensuring its safe handling, storage, and application, particularly in contexts where it may be subjected to elevated temperatures. This guide provides a comprehensive overview of the proposed thermal decomposition pathways of tetraethylammonium nitrate and details the rigorous experimental methodologies required for their elucidation. While direct, in-depth studies on the thermal decomposition of TEAN are not extensively reported, a plausible mechanistic framework can be constructed by drawing parallels with closely related compounds. This document is structured to not only present these proposed mechanisms but also to serve as a practical guide for researchers seeking to validate and expand upon this foundational knowledge.

Proposed Thermal Decomposition Pathways

The thermal decomposition of tetraethylammonium nitrate is likely to proceed through one or a combination of two primary pathways, driven by the nature of the quaternary ammonium cation and the nitrate anion. The overall decomposition is exothermic.

Pathway A: Dissociation via SN2-type Alkyl Nitrate Formation

Drawing a direct analogy from the thermal decomposition of tetramethylammonium nitrate, which yields trimethylamine and methyl nitrate, a primary proposed pathway for TEAN involves the transfer of an ethyl group from the quaternary ammonium cation to the nitrate anion.[3][4] This can be conceptualized as an intramolecular SN2 reaction where the nitrate anion acts as the nucleophile.

The initial, rate-determining step is proposed to be:

(C₂H₅)₄N⁺NO₃⁻ → (C₂H₅)₃N + C₂H₅ONO₂ Tetraethylammonium Nitrate → Triethylamine + Ethyl Nitrate

The primary products are triethylamine, a stable tertiary amine, and ethyl nitrate, an energetic and potentially unstable alkyl nitrate. Ethyl nitrate itself is known to decompose at elevated temperatures, primarily through the cleavage of the O-NO₂ bond to form an ethoxy radical and nitrogen dioxide.[5]

C₂H₅ONO₂ → C₂H₅O• + NO₂

The ethoxy radical can undergo further reactions, such as decomposition into a methyl radical and formaldehyde.[5]

C₂H₅O• → CH₃• + CH₂O

The subsequent reactions of these radical species and nitrogen dioxide can lead to a complex mixture of final gaseous products.

Pathway B: Hofmann Elimination

An alternative pathway, well-established for the decomposition of tetraalkylammonium hydroxides and observed in the decomposition of tetraethylammonium cations within zeolite structures, is the Hofmann elimination.[6] In this mechanism, the nitrate anion, acting as a base, abstracts a beta-hydrogen from one of the ethyl groups, leading to the formation of triethylamine, ethylene, and nitric acid.

The initial step is proposed as:

(C₂H₅)₄N⁺NO₃⁻ → (C₂H₅)₃N + H₂C=CH₂ + HNO₃ Tetraethylammonium Nitrate → Triethylamine + Ethylene + Nitric Acid

Nitric acid is thermally unstable and its decomposition, especially in the presence of organic materials, can be complex and autocatalytic, producing species like NO₂, H₂O, and O₂.[7] The presence of ethylene, a flammable gas, and the subsequent decomposition of nitric acid make this pathway significant from a safety perspective.

The following diagram illustrates the two proposed initial decomposition pathways.

Caption: Proposed initial decomposition pathways of tetraethylammonium nitrate.

Experimental Methodologies for Mechanistic Elucidation

A multi-technique approach is essential to comprehensively investigate the thermal decomposition mechanism of TEAN. The following experimental protocols provide a self-validating system to identify decomposition products, determine thermal stability, and understand the reaction kinetics.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of TEAN by measuring mass loss as a function of temperature.[8][9]

Causality behind Experimental Choices: TGA is the foundational technique for this analysis. By heating the sample at a constant rate, we can identify the onset temperature of decomposition and observe whether the decomposition occurs in a single step or multiple steps. The choice of atmosphere (inert vs. oxidative) is critical; an inert atmosphere (e.g., nitrogen or argon) allows for the study of the intrinsic decomposition of the molecule, while an oxidative atmosphere (e.g., air) would introduce secondary reactions with oxygen, which can complicate the primary mechanism but may be relevant for real-world scenarios.

Experimental Protocol:

-

Calibrate the TGA instrument for mass and temperature using certified standards.

-

Weigh approximately 3-5 mg of finely ground tetraethylammonium nitrate into an open platinum or alumina crucible.

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to approximately 400°C at a constant heating rate of 10°C/min.

-

Record the mass loss and temperature continuously. The resulting plot of mass vs. temperature is the TGA thermogram.

-

The first derivative of the TGA curve (DTG curve) should be plotted to clearly identify the temperatures of maximum mass loss rate.[8]

Differential Scanning Calorimetry (DSC)

Objective: To determine the energetics (endothermic or exothermic nature) of the thermal events associated with the decomposition of TEAN and to identify any phase transitions prior to decomposition.[10][11]

Causality behind Experimental Choices: DSC measures the heat flow into or out of a sample as it is heated. This allows us to determine if the decomposition process releases energy (exothermic), which is a critical safety parameter, or requires energy (endothermic).[12] Phase transitions, such as melting, will also be observed as endothermic events. Performing the analysis in a sealed (hermetic) pan versus a pinhole or open pan can provide insights into the role of gaseous products on the decomposition pathway. A sealed pan confines the initial decomposition products, potentially leading to secondary reactions or shifts in equilibrium.

Experimental Protocol:

-

Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Weigh 1-3 mg of finely ground tetraethylammonium nitrate into a hermetically sealed aluminum pan.

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Heat the sample from ambient temperature to 400°C at a heating rate of 10°C/min under a nitrogen purge.

-

Record the differential heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks. Integrate the peak areas to quantify the enthalpy changes (ΔH).

Evolved Gas Analysis (EGA) by Coupled TGA-MS/FTIR

Objective: To identify the gaseous products evolved during the thermal decomposition, which is the most critical step for differentiating between the proposed mechanisms.

Causality behind Experimental Choices: Coupling the TGA with a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer allows for real-time analysis of the gases released as the sample decomposes. This provides the chemical information that TGA and DSC alone cannot. MS will identify fragments based on their mass-to-charge ratio (m/z), while FTIR identifies functional groups based on their infrared absorption. The detection of a species with m/z corresponding to ethyl nitrate would strongly support Pathway A, whereas the detection of ethylene (m/z = 28) and nitric acid (or its decomposition products like NO₂ (m/z = 46)) would support Pathway B. Triethylamine (m/z = 101, major fragments at 86, 58) would be expected in both pathways.

Experimental Protocol (TGA-MS):

-

Interface the gas outlet of the TGA instrument to the inlet of a mass spectrometer via a heated transfer line (typically maintained at >200°C to prevent condensation).

-

Perform a TGA experiment as described in Protocol 1.

-

As the sample decomposes, continuously scan a mass range (e.g., m/z 10-200) with the mass spectrometer.

-

Correlate the evolution of specific m/z values with the mass loss steps observed in the TGA thermogram. For example, monitor m/z = 101, 86 (triethylamine), 91 (ethyl nitrate), 28 (ethylene), and 46 (NO₂).

The following diagram outlines the comprehensive experimental workflow.

Sources

- 1. ≥98.0% (NT), crystals | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ias.ac.in [ias.ac.in]

- 4. studylib.net [studylib.net]

- 5. caprysses.fr [caprysses.fr]

- 6. researchgate.net [researchgate.net]

- 7. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. particletechlabs.com [particletechlabs.com]

- 10. web.williams.edu [web.williams.edu]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Tetraethylammonium Nitrate (CAS 1941-26-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium nitrate (CAS 1941-26-0), a quaternary ammonium salt, is a compound of significant interest in various fields of chemical research and development. Its unique properties as a phase transfer catalyst, electrolyte, and synthetic reagent make it a versatile tool in organic synthesis, electrochemistry, and materials science.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of Tetraethylammonium nitrate, offering in-depth technical details and field-proven insights for its effective application and characterization.

Core Physicochemical Properties

A summary of the key physicochemical properties of Tetraethylammonium nitrate is presented below, followed by a more detailed discussion of each parameter.

| Property | Value | Source(s) |

| CAS Number | 1941-26-0 | [1][2][3] |

| Molecular Formula | C₈H₂₀N₂O₃ | [2][3][4] |

| Molecular Weight | 192.26 g/mol | [1][2][3] |

| Appearance | White to colorless crystalline powder | [2][3] |

| Melting Point | ~280-282 °C (decomposes) | [1] |

| Solubility in Water (20°C) | >50% (w/w) | [3] |

| Purity | Available in ≥97% and ≥98% grades | [2][4] |

Molecular Structure and Weight

Tetraethylammonium nitrate consists of a central nitrogen atom covalently bonded to four ethyl groups, resulting in a positively charged tetraethylammonium cation ([N(C₂H₅)₄]⁺). This cation is ionically bonded to a nitrate anion (NO₃⁻). The molecular formula is C₈H₂₀N₂O₃, corresponding to a molecular weight of 192.26 g/mol .[2][3][4]

Appearance and Physical State

Under standard laboratory conditions, Tetraethylammonium nitrate exists as a white or colorless crystalline powder.[2][3]

Melting Point and Thermal Stability

The melting point of Tetraethylammonium nitrate is consistently reported to be in the range of 280-282 °C, at which point it also undergoes thermal decomposition.[1] This high melting point is characteristic of ionic compounds with strong electrostatic interactions in their crystal lattice. The decomposition at the melting point suggests that the compound is not stable in the liquid state under atmospheric pressure.

Solubility Profile

Synthesis and Purification

The synthesis of Tetraethylammonium nitrate is typically achieved through a two-step process involving the quaternization of an amine followed by an anion exchange reaction.

Synthetic Pathway

Caption: Synthetic route for Tetraethylammonium nitrate.

Experimental Protocol: Synthesis of Tetraethylammonium Nitrate

This protocol describes a representative method for the synthesis of Tetraethylammonium nitrate from Tetraethylammonium bromide and silver nitrate.

Step 1: Preparation of Tetraethylammonium Bromide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethylamine in a suitable solvent such as acetonitrile.

-

Slowly add an equimolar amount of ethyl bromide to the solution. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the quaternization reaction.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of Tetraethylammonium bromide.

-

Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

Step 2: Anion Exchange

-

Dissolve the synthesized Tetraethylammonium bromide in deionized water.

-

In a separate flask, prepare a stoichiometric amount of silver nitrate solution in deionized water.

-

Slowly add the silver nitrate solution to the Tetraethylammonium bromide solution with constant stirring. A white precipitate of silver bromide will form immediately.

-

Stir the mixture for an additional hour to ensure complete precipitation.

-

Protect the reaction mixture from light to prevent the decomposition of silver bromide.

-

Separate the silver bromide precipitate by filtration. A fine filter paper or a membrane filter is recommended to ensure complete removal of the precipitate.

-

The resulting filtrate is an aqueous solution of Tetraethylammonium nitrate.

-

To obtain the solid product, the water can be removed by evaporation under reduced pressure, followed by drying in a vacuum oven.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of Tetraethylammonium nitrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for Tetraethylammonium nitrate are not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on the structure of the tetraethylammonium cation.

-

¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the methyl (CH₃) and methylene (CH₂) protons of the ethyl groups. The methylene protons, being closer to the positively charged nitrogen atom, will be deshielded and appear at a higher chemical shift (further downfield) compared to the methyl protons. The signal for the methylene protons will likely be a quartet due to coupling with the adjacent methyl protons, and the signal for the methyl protons will be a triplet due to coupling with the adjacent methylene protons.

-

¹³C NMR: The carbon NMR spectrum is expected to show two distinct signals for the two non-equivalent carbon atoms of the ethyl groups (the methyl and methylene carbons). Similar to the proton spectrum, the methylene carbon will be more deshielded and appear at a higher chemical shift.

Infrared (IR) Spectroscopy

The infrared spectrum of Tetraethylammonium nitrate will be dominated by the vibrational modes of the tetraethylammonium cation and the nitrate anion.

-

Tetraethylammonium Cation: Characteristic peaks for the C-H stretching vibrations of the ethyl groups are expected in the region of 2800-3000 cm⁻¹. C-H bending vibrations will appear at lower wavenumbers.

-

Nitrate Anion: The nitrate anion (NO₃⁻) has characteristic strong absorption bands. The doubly degenerate antisymmetric stretching vibration (ν₃) is typically observed around 1350-1380 cm⁻¹. A weaker, non-degenerate symmetric stretching vibration (ν₁) may appear around 1050 cm⁻¹. The out-of-plane bending vibration (ν₂) is expected near 830 cm⁻¹.

UV-Visible Spectroscopy

The tetraethylammonium cation does not have any chromophores that absorb in the UV-Visible region. The nitrate anion, however, exhibits a strong absorption band in the UV region, typically around 200-220 nm.[5] This absorption can be utilized for the quantitative analysis of nitrate-containing solutions.

Experimental Methodologies for Physicochemical Characterization

The following section outlines standardized protocols for determining key physicochemical properties of Tetraethylammonium nitrate.

Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of Tetraethylammonium nitrate.

Protocol for Melting Point Determination

-

Finely powder a small amount of the dry Tetraethylammonium nitrate sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample. Note any decomposition.

Protocol for Solubility Determination (Qualitative)

-

In a series of small test tubes, add approximately 100 mg of Tetraethylammonium nitrate to 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene).

-

Vortex each mixture for 1-2 minutes.

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as soluble, partially soluble, or insoluble for each solvent.

Applications in Research and Development

Tetraethylammonium nitrate is a valuable compound with a range of applications:

-

Organic Synthesis: It is used as a nitrating agent in the preparation of nitronium triflate.[1] As a phase transfer catalyst, it facilitates reactions between reactants in immiscible phases.

-

Electrochemistry: It serves as a supporting electrolyte in non-aqueous electrochemical studies due to its good solubility and electrochemical stability.[2]

-

Materials Science: It is utilized in the study of the luminescence intensity of Eu³⁺ complexes, which has applications in the development of luminescent materials.[1]

-

Coordination Chemistry: It is employed in the synthesis of lanthanide complexes.

Safety and Handling

Tetraethylammonium nitrate is an oxidizing agent and can intensify fires.[3] It may also cause skin and eye irritation.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, well-ventilated area away from combustible materials.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of Tetraethylammonium nitrate (CAS 1941-26-0). By understanding its molecular structure, physical properties, synthesis, and spectroscopic characteristics, researchers, scientists, and drug development professionals can effectively utilize this versatile compound in their respective fields. The detailed experimental protocols offer a practical framework for its characterization and quality control.

References

-

Melting point determination. (n.d.). Retrieved January 9, 2026, from [Link]

-

Rapid assay for determination of water soluble quaternary ammonium compounds - USDA ARS. (n.d.). Retrieved January 9, 2026, from [Link]

-

Determination of the melting point. (n.d.). Retrieved January 9, 2026, from [Link]

- The i.r. and Raman spectra of tetraethylammonium hexafluoroantimonate (C2H5)4NSbF6. (1981). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Testing for Quaternary Ammonium Compounds Using Taylor's K-1582 - YouTube. (2014, July 1). Retrieved January 9, 2026, from [Link]

-

Tetrabutylammonium nitrate | C16H36N2O3 | CID 16027 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

Tetramethylammonium nitrate | C4H12N2O3 | CID 74743 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

Infrared Spectroscopy of the Microhydrated Nitrate Ions NO3−(H2O)1−6 - ACS Publications. (n.d.). Retrieved January 9, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved January 9, 2026, from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved January 9, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). Retrieved January 9, 2026, from [Link]

-

tetraethylammonium | C8H20N | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 9, 2026, from [Link]

-

Structural, spectroscopic and EPR studies of tetraethylammonium tetramethylammonium tetrabomocuprate (II) complex - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

- US2979468A - Test composition for determining the concentration of quaternary ammonium compounds in aqueous solution - Google Patents. (n.d.).

-

Quaternary Ammonium Salts Determination by Titration with Hanna Instruments HI931 Automatic Titration System. (n.d.). Retrieved January 9, 2026, from [Link]

-

THE NMR SPECTRA OF NITRATE ESTERS - DTIC. (n.d.). Retrieved January 9, 2026, from [Link]

-

Tetraethylammonium - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Inorganic Syntheses - Volume IX - University of Michigan. (n.d.). Retrieved January 9, 2026, from [Link]

-

Simultaneous Detection of Nitrate and Nitrite Based on UV Absorption Spectroscopy and Machine Learning. (2021, December 2). Retrieved January 9, 2026, from [Link]

-

1H NMR spectrum of supernatant of aqueous tetramethylammonium glycinate after inducing precipitation by CO2 exposure. - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Ultraviolet Spectroscopic Detection of Nitrate and Nitrite in Seawater Simultaneously Based on Partial Least Squares - MDPI. (n.d.). Retrieved January 9, 2026, from [Link]

-

Ethylammonium nitrate | C2H8N2O3 | CID 193581 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

Ammonium nitrate - the NIST WebBook. (n.d.). Retrieved January 9, 2026, from [Link]

-

IR spectra of ammonium nitrate targets. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Determination of Nitrate (NO3) Background The nitrate ion absorbs ultraviolet radiation at 220 nm but not at 275 nm. - Truman ChemLab. (n.d.). Retrieved January 9, 2026, from [Link]

-

Technical note: Using UV-Vis spectrophotometry to estimate nitrite plus nitrate and monochloramine | Request PDF - ResearchGate. (2025, August 6). Retrieved January 9, 2026, from [Link]

Sources

- 1. ≥98.0% (NT), crystals | Sigma-Aldrich [sigmaaldrich.cn]

- 2. chemimpex.com [chemimpex.com]

- 3. Tetraethylammonium nitrate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. Tetramethylammonium nitrate | C4H12N2O3 | CID 74743 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape of Tetraethylammonium Nitrate: A Theoretical and Computational Guide

Abstract

Tetraethylammonium nitrate (TEAN) is a quaternary ammonium salt with diverse applications, including as a phase-transfer catalyst, an electrolyte in electrochemical systems, and a precursor in the synthesis of energetic materials.[1] A fundamental understanding of its behavior at the molecular level is paramount for optimizing its performance and designing novel applications. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the core physicochemical properties of tetraethylammonium nitrate. We will delve into the application of quantum chemical calculations and molecular dynamics simulations to elucidate the electronic structure, intermolecular interactions, and bulk properties of this important compound. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage computational chemistry to gain deeper insights into the behavior of ionic species.

Introduction: The Significance of Theoretical Studies

Experimental characterization provides invaluable macroscopic data on the properties of materials like tetraethylammonium nitrate. However, a truly predictive and design-oriented approach requires a microscopic understanding of the forces and interactions that govern its behavior. Theoretical and computational studies offer a powerful lens to probe the molecular world, providing insights that are often inaccessible through experimental means alone.

This guide will navigate the theoretical landscape of TEAN, focusing on two primary computational techniques:

-

Quantum Chemical Calculations: These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of the electronic structure, geometry, and vibrational frequencies of individual ions and small ion clusters.[2]

-

Molecular Dynamics (MD) Simulations: By solving Newton's equations of motion for a large ensemble of molecules, MD simulations provide a dynamic picture of the bulk liquid, enabling the calculation of thermodynamic and transport properties.[3]

By combining these approaches, we can construct a holistic and validated model of tetraethylammonium nitrate, from the quantum behavior of its constituent ions to its macroscopic properties as a bulk material.

Quantum Chemical Calculations: A High-Fidelity Look at the TEAN Ion Pair

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for understanding the intrinsic properties of the tetraethylammonium ([TEA]⁺) cation and the nitrate (NO₃⁻) anion, as well as the nature of their interaction.[4][5]

Foundational Concepts and Methodological Choices

The core of a DFT calculation is the selection of a functional and a basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For ionic liquids and their components, a judicious choice of functional and basis set is crucial for obtaining accurate results.[6]

-

Functionals: Hybrid functionals, such as B3LYP, and range-separated functionals, like ωB97X-D, are often recommended as they provide a good balance between computational cost and accuracy.[6][7] The inclusion of empirical dispersion corrections (e.g., "-D3") is essential to accurately model the non-covalent interactions that are prevalent in these systems.[6]

-